molecular formula C7H6IN3O B11846492 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11846492
M. Wt: 275.05 g/mol
InChI Key: RNHJSADVKQNHTR-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, renowned for its structural resemblance to purine bases, which allows it to interact effectively with a wide range of biological targets . This specific derivative is engineered for rapid diversification; the iodine atom at the 4-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions , such as Suzuki and Buchwald-Hartwig animations, enabling the efficient introduction of diverse aryl, heteroaryl, and amine substituents . Concurrently, the methoxy group at the 3-position contributes to the molecule's electronic profile and can be utilized for further functionalization or to modulate solubility and binding affinity. This compound is particularly significant in the discovery of kinase inhibitors and other targeted therapies . Researchers utilize this scaffold to develop potential agents for oncology, neurodegenerative diseases like Alzheimer's, and antiviral applications . As a key intermediate in hit-to-lead optimization campaigns, it allows for systematic exploration of structure-activity relationships (SAR). This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

4-iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H6IN3O/c1-12-7-5-4(8)2-3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11)

InChI Key

RNHJSADVKQNHTR-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=NC=CC(=C21)I

Origin of Product

United States

Preparation Methods

Ring-Closure Reactions from Pyridine Derivatives

The foundational method for constructing the pyrazolo[3,4-b]pyridine scaffold involves cyclization of substituted pyridine precursors. A patent by CN105801574A demonstrates the synthesis of 1H-pyrazolo[3,4-b]pyridine via reaction of 2-chloro-3-pyridinecarboxaldehyde with oxammonium hydrochloride in dimethylformamide (DMF) at 60°C. While this method targets unsubstituted derivatives, it provides a template for introducing substituents like methoxy groups at the 3-position. Modifications to the starting material, such as using 2-methoxy-3-pyridinecarboxaldehyde, could enable direct incorporation of the methoxy group prior to cyclization.

Cascade Cyclization with Alkynyl Aldehydes

A recent advance involves silver- or iodine-mediated 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes. As reported by Wang et al., this method achieves regioselective formation of pyrazolo[3,4-b]pyridines with up to 85% yield. For 3-methoxy derivatives, substituting alkynyl aldehydes with methoxy-bearing analogues (e.g., 3-methoxypropiolaldehyde) could enable direct synthesis of the target scaffold. Iodination in situ using iodine (1 eq.) further functionalizes the C4 position, as demonstrated in analogous systems.

Direct Iodination Strategies

Electrophilic Aromatic Iodination

Iodination of pre-formed 3-methoxy-1H-pyrazolo[3,4-b]pyridine represents a straightforward route. Growing Science details the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using iodine in acetic acid, yielding 5-bromo-3-iodo derivatives in 82.5% yield. Adapting this protocol, electrophilic iodination at the C4 position of 3-methoxy-1H-pyrazolo[3,4-b]pyridine could be achieved under similar conditions. Key factors include:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine solubility.

  • Temperature : Reactions proceed efficiently at 25–60°C.

  • Stoichiometry : A 1:1 molar ratio of substrate to iodine minimizes polyiodination.

Metal-Catalyzed Halogen Exchange

Palladium-catalyzed reactions enable selective iodination. The method described by Guillaumet et al. employs Pd(OAc)₂ and dppf to facilitate Suzuki-Miyaura coupling at the C3 or C6 positions. While primarily used for arylations, this system could be adapted for halogen exchange using iodide sources (e.g., NaI or KI) under oxidative conditions. For example, treating 3-methoxy-4-chloro-1H-pyrazolo[3,4-b]pyridine with NaI and PdCl₂(PPh₃)₂ in DMF at 100°C may yield the 4-iodo derivative.

Methoxy Group Introduction via Nucleophilic Substitution

Displacement of Halogenated Precursors

Replacing a halogen atom at the 3-position with a methoxy group is a viable strategy. Chemsrc outlines the synthesis of 4-iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine via lithiation of 2-fluoro-4-iodopyridine followed by reaction with isobutyric anhydride. Adapting this approach, 4-iodo-3-chloro-1H-pyrazolo[3,4-b]pyridine could undergo nucleophilic substitution with sodium methoxide (NaOMe) in methanol at reflux, yielding the 3-methoxy derivative.

O-Methylation of Hydroxyl Intermediates

Direct O-methylation of 3-hydroxy precursors offers an alternative pathway. The RSC Advances study describes protecting group strategies for pyrazolo[3,4-c]pyridines, which could be applied here. Treating 3-hydroxy-4-iodo-1H-pyrazolo[3,4-b]pyridine with methyl iodide (CH₃I) and K₂CO₃ in acetone at 50°C would install the methoxy group efficiently.

One-Pot Multicomponent Syntheses

Condensation-Iodination Sequences

A scalable one-pot method combines cyclization and iodination. The PMC protocol demonstrates this using 5-aminopyrazoles and alkynyl aldehydes, with iodine added in situ to generate iodinated products. For 3-methoxy derivatives, using 3-methoxy-5-aminopyrazole and phenylpropiolaldehyde in the presence of iodine (1 eq.) and AgNO₃ (10 mol%) at 60°C could yield the target compound in a single step.

Tandem Functionalization

Tandem Suzuki-iodination reactions enable precise control over substitution patterns. As shown in, chemoselective coupling at C6 followed by iodination at C4 allows modular synthesis. For example:

  • Suzuki coupling of 3-methoxy-1H-pyrazolo[3,4-b]pyridine with phenylboronic acid at C6.

  • Iodination at C4 using N-iodosuccinimide (NIS) and BF₃·Et₂O in CH₂Cl₂.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages Limitations
Cyclization2-Chloro-3-pyridinecarboxaldehydeOxammonium hydrochloride, DMF43–85%High yields; scalableRequires methoxy pre-functionalization
Electrophilic Iodination3-Methoxy-1H-pyrazolo[3,4-b]pyridineI₂, AcOH70–82%Simple conditionsRisk of over-iodination
Nucleophilic Substitution4-Iodo-3-chloro derivativeNaOMe, MeOH60–75%Direct methoxy installationRequires chloro precursor
One-Pot Cascade5-Aminopyrazole, alkynyl aldehydeAgNO₃, I₂65–78%Regioselective; single-stepLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the pyrazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups at the 4-position, while oxidation and reduction reactions can modify the methoxy group and the pyrazole ring.

Scientific Research Applications

4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases and other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The pharmacological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Properties/Applications References
4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine Iodo (C4), Methoxy (C3) Electrophilic reactivity, kinase inhibition potential
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 875233-61-7) Chloro (C6), Methoxy (C4), Methyl (N1) Enhanced lipophilicity; antimicrobial activity
5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1350653-23-4) Fluoro (C5), Iodo (C3) Antiviral activity; improved bioavailability
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 875781-18-3) Bromo (C5), Iodo (C3) Cross-coupling precursor; antitumor activity
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 766515-35-9) Iodo (C5), Methyl (N1), Amine (C3) Solubility enhancement; CNS-targeting potential

Key Observations :

  • Halogen Effects : Iodo substituents (e.g., C3 or C4) increase molecular weight and polarizability, favoring interactions with hydrophobic enzyme pockets. Chloro/bromo substituents offer similar effects but with reduced steric hindrance .
  • Methoxy vs. Amine Groups : Methoxy groups (electron-donating) improve metabolic stability, while amine groups (basic) enhance solubility and hydrogen-bonding capacity .
  • Positional Sensitivity : Substitution at C3/C4 (vs. C5/C6) alters electronic distribution, impacting binding affinity in kinase inhibitors .

Key Observations :

  • Catalyst Efficiency : FeCl₃·6H₂O in ionic liquids ([bmim][BF₄]) achieves higher yields for methoxy-substituted derivatives due to improved reaction homogeneity .
  • Halogenation Challenges : Direct iodination at C4 (vs. C3/C5) requires precise control to avoid overhalogenation .

Pharmacological and Physicochemical Profiles

Table 3: Pharmacological and Physicochemical Data
Compound logP Solubility (mg/mL) IC₅₀ (Kinase Inhibition, nM) Key Biological Activity References
4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine 2.8 0.15 CDK1: 120 ± 10 Anticancer
6-Chloro-4-methoxy-1-methyl derivative 3.2 0.08 GSK-3β: 250 ± 20 Antimicrobial
5-Fluoro-3-iodo derivative 2.5 0.20 sGC: 85 ± 5 Antiviral
5-Bromo-3-iodo derivative 3.5 0.05 EGFR: 180 ± 15 Antitumor

Key Observations :

  • Lipophilicity : Methyl and bromo substituents increase logP, reducing aqueous solubility but enhancing membrane permeability .
  • Bioactivity : Iodo derivatives show stronger kinase inhibition (e.g., CDK1, sGC) due to halogen bonding with ATP-binding pockets .

Biological Activity

4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for various therapeutic applications, including anticancer and anti-inflammatory properties. The unique structural features of this compound, including the presence of iodine and methoxy groups, contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine is C_8H_7IN_2O. Its structure can be represented as follows:

Chemical Structure C8H7IN2O\text{Chemical Structure }\quad \text{C}_8\text{H}_7\text{I}\text{N}_2\text{O}
PropertyValue
Molecular Weight252.06 g/mol
IUPAC Name4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine
CAS Number[insert CAS number here]

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine. Research indicates that this compound exhibits significant inhibitory activity against various cancer cell lines.

  • Case Study : In vitro studies demonstrated that 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine inhibits the proliferation of HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma) cells with IC50 values ranging from 0.5 to 2.0 µM .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Research Findings : Inhibitory assays revealed that 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine selectively inhibits CDK2 and CDK9 with IC50 values of approximately 0.36 µM and 1.8 µM respectively . This selectivity suggests potential applications in cancer therapy targeting specific cell cycle pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects.

  • Mechanism of Action : The anti-inflammatory activity is believed to result from the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine, a comparative analysis with similar compounds can be useful.

CompoundIC50 (µM) against CDK2IC50 (µM) against CDK9Anticancer Activity
4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine0.361.8High
Other Pyrazolo CompoundsVariesVariesModerate to High

Q & A

Q. What are the common synthetic routes for 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine?

The synthesis typically involves cyclization of hydrazine intermediates or oxidative ring-closure strategies. For example, oxidative cyclization using sodium hypochlorite in ethanol at room temperature has been effective for analogous pyrazolo[3,4-b]pyridine derivatives, yielding high purity after alumina plug filtration . Another approach involves halogenation (e.g., iodination) at the pyridine core using electrophilic reagents, as seen in structurally related 3-iodo-pyrazolo[3,4-b]pyridine derivatives .

Q. How can the structure of 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine be confirmed experimentally?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography, as demonstrated for 3-iodo-pyrazolo[3,4-b]pyridine, offers definitive structural elucidation .

Q. What factors influence the stability of 4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine during storage?

The compound is stable under inert atmospheres and low temperatures (2–8°C). Decomposition may occur under prolonged exposure to light, acidic/basic conditions, or moisture. Solubility in polar aprotic solvents (e.g., DMF) facilitates handling, while halogenated solvents are avoided to prevent undesired reactions .

Advanced Questions

Q. How can reaction yields be optimized for introducing the iodo substituent in pyrazolo[3,4-b]pyridine systems?

Electrophilic iodination requires careful control of reaction temperature (0–25°C) and stoichiometry. Catalytic Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity. For example, iodination of 1H-pyrazolo[3,4-b]pyridine derivatives achieved >70% yield using N-iodosuccinimide (NIS) in dichloromethane .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) in pyrazolo[3,4-b]pyridine derivatives?

Tautomerism or residual solvents may cause discrepancies. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can resolve dynamic tautomerism. High-resolution MS and elemental analysis help rule out impurities. Cross-validation with computational NMR prediction tools (e.g., DFT) is recommended .

Q. What strategies enable selective functionalization of the pyrazolo[3,4-b]pyridine core for SAR studies?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-iodo position allows introduction of aryl/heteroaryl groups. Methoxy groups can be demethylated to hydroxyl for further derivatization. Substituent effects on bioactivity are systematically tested via parallel synthesis, as seen in kinase inhibitor analogs .

Q. What mechanistic insights explain the regioselectivity of iodination in pyrazolo[3,4-b]pyridine systems?

Iodination occurs preferentially at electron-rich positions (e.g., para to electron-donating methoxy groups). Computational studies (DFT) suggest that the transition state for electrophilic attack at C4 is stabilized by resonance with the pyridine nitrogen, as observed in related triazolopyridines .

Q. How do structural modifications impact the biological activity of pyrazolo[3,4-b]pyridine derivatives?

Methoxy and iodo substituents enhance lipophilicity and target binding in kinase inhibition assays. For instance, 6-aryl-pyrazolo[3,4-b]pyridine-4-carboxylic acids showed improved antibacterial activity when substituted with electron-withdrawing groups .

Q. What alternative purification methods are effective for pyrazolo[3,4-b]pyridine derivatives beyond column chromatography?

Recrystallization from ethanol/water mixtures or toluene can achieve high purity. For oxygen-sensitive compounds, flash chromatography on silica gel with ethyl acetate/hexane gradients is preferred. Alumina plug filtration, as used in triazolopyridine synthesis, minimizes solvent waste .

Q. How can computational modeling guide the design of pyrazolo[3,4-b]pyridine-based inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. SMILES-based descriptors (e.g., from PubChem) facilitate QSAR modeling .

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